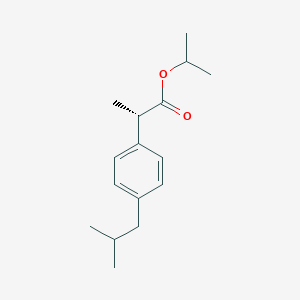
Dexibuprofen Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexibuprofen Isopropyl Ester is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. Dexibuprofen is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification of dexibuprofen with isopropyl alcohol results in this compound, which is designed to enhance the lipophilicity and bioavailability of the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dexibuprofen Isopropyl Ester can be synthesized through an esterification reaction between dexibuprofen and isopropyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the this compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dexibuprofen Isopropyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to dexibuprofen and isopropyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Dexibuprofen and isopropyl alcohol.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dexibuprofen Isopropyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of dexibuprofen in biological systems.
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and efficacy
Wirkmechanismus
Dexibuprofen Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The esterification with isopropyl alcohol enhances the compound’s lipophilicity, allowing for better penetration into target tissues and improved therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A racemic mixture of R- and S-enantiomers, with lower potency and higher variability in therapeutic effects compared to dexibuprofen.
Dexibuprofen: The parent compound, with similar pharmacological properties but lower bioavailability compared to its ester derivative.
Other NSAID Esters: Such as naproxen esters, which also aim to improve bioavailability and therapeutic efficacy
Uniqueness
Dexibuprofen Isopropyl Ester stands out due to its enhanced lipophilicity and bioavailability, which translate to improved therapeutic outcomes. Its ability to penetrate target tissues more effectively makes it a promising candidate for treating inflammatory conditions with greater efficacy and fewer side effects .
Eigenschaften
Molekularformel |
C16H24O2 |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3/t13-/m0/s1 |
InChI-Schlüssel |
RVZWLHIFEPTVBC-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC(C)C |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


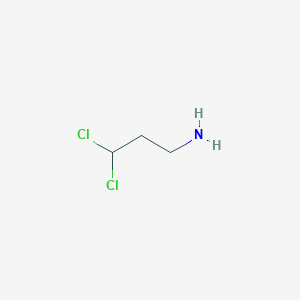
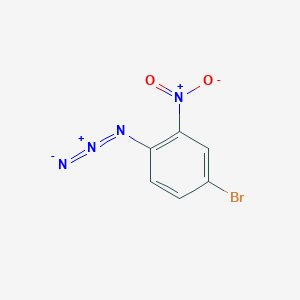

![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
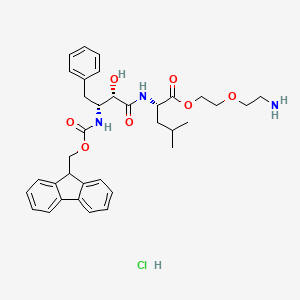
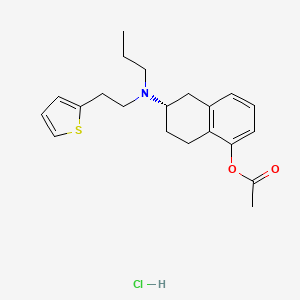

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
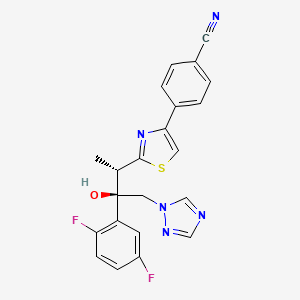
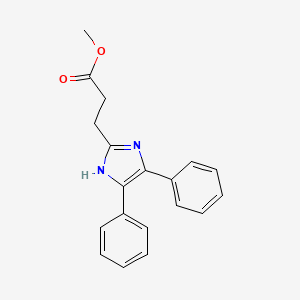
![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
